

Interpreting ¹H and ¹³C NMR Spectra of Oleic Anhydride: A Comparative Guide

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Compound of Interest		
Compound Name:	Oleic anhydride	
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For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of **oleic anhydride**, a symmetrical anhydride derived from the monounsaturated omega-9 fatty acid, oleic acid. By comparing the predicted spectral data of **oleic anhydride** with the experimental data of its precursor, oleic acid, this guide offers a clear understanding of the key spectral changes that occur upon anhydride formation.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical structure of **oleic anhydride**, with its two long aliphatic chains, two cis-alkene moieties, and a central anhydride functional group, gives rise to a characteristic set of signals in both ¹H and ¹³C NMR spectra. Due to the molecule's symmetry, the number of unique signals is halved compared to an asymmetrical anhydride.

The predicted chemical shifts for **oleic anhydride** are presented in the tables below, alongside the experimental data for oleic acid for direct comparison. These predictions are based on established chemical shift ranges for the constituent functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) for **Oleic Anhydride** vs. Experimental Shifts for Oleic Acid.



Assignment	Functional Group	Predicted Chemical Shift (Oleic Anhydride)	Experimenta I Chemical Shift (Oleic Acid)	Predicted Multiplicity	Predicted Integration
a	Olefinic (- CH=CH-)	~5.35	5.34	Multiplet	4H
b	α to C=O (- CH ₂ -COO-)	~2.50	2.34	Triplet	4H
С	Allylic (=CH- CH ₂ -)	~2.01	2.01	Multiplet	8H
d	β to C=O (- CH ₂ -CH ₂ - COO-)	~1.63	1.63	Multiplet	4H
е	Aliphatic chain (- (CH ₂) _n -)	~1.2-1.4	1.27-1.35	Multiplet	40H
f	Terminal methyl (-CH ₃)	~0.88	0.88	Triplet	6Н

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) for **Oleic Anhydride** vs. Experimental Shifts for Oleic Acid.



Assignment	Functional Group	Predicted Chemical Shift (Oleic Anhydride)	Experimental Chemical Shift (Oleic Acid)
1	Carbonyl (-COOCO-)	~170	~180 (Carboxylic Acid)
2, 3	Olefinic (-CH=CH-)	~130	130.0, 129.8
4	α to C=O (-CH ₂ -COO-)	~34	34.1
5	Allylic (=CH-CH ₂ -)	~27	27.2
6	β to C=O (-CH ₂ -CH ₂ -COO-)	~25	24.7
7-16	Aliphatic chain (- (CH2)n-)	~29-32	29.1-31.9
17	Methylene (-CH2-CH3)	~22.7	22.7
18	Terminal methyl (- CH₃)	~14.1	14.1

Spectral Interpretation ¹H NMR Spectrum

The most significant difference in the predicted ¹H NMR spectrum of **oleic anhydride** compared to oleic acid is the downfield shift of the protons alpha to the carbonyl group (labeled 'b'). In oleic acid, these protons appear as a triplet around 2.34 ppm.[1] For **oleic anhydride**, this signal is expected to shift downfield to approximately 2.50 ppm due to the increased electron-withdrawing nature of the anhydride functional group compared to the carboxylic acid.

The olefinic protons ('a') are expected to remain in a similar region, around 5.35 ppm, as a multiplet.[2] The allylic protons ('c') and the protons of the terminal methyl group ('f') are also predicted to have chemical shifts very similar to those in oleic acid, at approximately 2.01 ppm and 0.88 ppm, respectively.[1][2] The large signal corresponding to the aliphatic chain protons ('e') will dominate the region between 1.2 and 1.4 ppm.



¹³C NMR Spectrum

In the ¹³C NMR spectrum, the most notable change is the chemical shift of the carbonyl carbon ('1'). In oleic acid, the carboxylic acid carbon resonates at approximately 180 ppm.[3] In **oleic anhydride**, this signal is expected to shift upfield to around 170 ppm, a characteristic chemical shift for anhydride carbonyl carbons.

The olefinic carbons ('2' and '3') are predicted to appear around 130 ppm, consistent with the values for oleic acid. The carbons of the aliphatic chain, including the alpha and beta carbons to the carbonyl, the allylic carbons, and the terminal methyl carbon, are all expected to have chemical shifts very similar to their counterparts in oleic acid.

Experimental Protocol

To acquire high-quality ¹H and ¹³C NMR spectra of **oleic anhydride**, the following experimental protocol is recommended:

- Sample Preparation: Dissolve approximately 10-20 mg of **oleic anhydride** in 0.6-0.8 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is capable of dissolving the nonpolar analyte and its residual proton signal (at 7.26 ppm) and carbon signals (at 77.16 ppm) are well-established and do not typically interfere with the signals of interest.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal signal resolution and sensitivity.
- ¹H NMR Acquisition:
 - Set the spectral width to cover a range of -1 to 12 ppm.
 - Use a 90° pulse angle.
 - Set the relaxation delay to at least 1-2 seconds.
 - Acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-tonoise ratio.
 - Process the data with an exponential multiplication function to improve the signal-to-noise ratio, followed by Fourier transformation.



- ¹³C NMR Acquisition:
 - Set the spectral width to cover a range of 0 to 200 ppm.
 - Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
 - Use a 30-45° pulse angle to allow for a shorter relaxation delay.
 - Set the relaxation delay to 2 seconds.
 - Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of the ¹³C isotope.
 - Process the data with an exponential multiplication function and Fourier transformation.
- Data Analysis: Reference the spectra to the residual solvent peak of CDCl₃ (¹H: 7.26 ppm, ¹³C: 77.16 ppm). Integrate the ¹H NMR signals to determine the relative number of protons for each signal.

Key Structural Features and NMR Correlation

The following diagram illustrates the chemical structure of **oleic anhydride** and highlights the key proton and carbon environments with their expected NMR chemical shift regions.





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Caption: Key functional groups in oleic anhydride and their NMR shifts.

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